N-(Amino-peg1)-n-bis(peg2-propargyl)

PROTAC Linker Chemistry Purity

N-(Amino-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-47-4) is a branched polyethylene glycol (PEG)-based linker featuring a central amine group and two terminal propargyl (alkyne) groups. With a molecular weight of 356.5 g/mol and chemical formula C18H32N2O5, it is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker to connect E3 ligase ligands with target protein warheads.

Molecular Formula C18H32N2O5
Molecular Weight 356.5 g/mol
Cat. No. B609412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Amino-peg1)-n-bis(peg2-propargyl)
SynonymsN-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt
Molecular FormulaC18H32N2O5
Molecular Weight356.5 g/mol
Structural Identifiers
InChIInChI=1S/C18H32N2O5/c1-3-9-21-15-17-24-13-7-20(6-12-23-11-5-19)8-14-25-18-16-22-10-4-2/h1-2H,5-19H2
InChIKeyGUAWUUXMBMFKPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Amino-peg1)-n-bis(peg2-propargyl) - Branched PEG PROTAC Linker with Orthogonal Conjugation


N-(Amino-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-47-4) is a branched polyethylene glycol (PEG)-based linker featuring a central amine group and two terminal propargyl (alkyne) groups . With a molecular weight of 356.5 g/mol and chemical formula C18H32N2O5, it is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker to connect E3 ligase ligands with target protein warheads . The compound is supplied at 98% purity and enables orthogonal conjugation strategies through its amine functionality, which reacts with carboxylic acids and NHS esters, while its dual propargyl groups participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1].

Why Generic Substitution Fails for N-(Amino-peg1)-n-bis(peg2-propargyl) in PROTAC Development


Generic substitution of N-(Amino-PEG1)-N-bis(PEG2-propargyl) with other PEG-based linkers is not feasible due to its unique branched architecture and orthogonal reactivity profile. The compound's specific combination of a central primary amine and two terminal propargyl groups enables a modular, two-step conjugation strategy that is unattainable with linear or mono-propargyl alternatives . Substituting with NH-bis(PEG2-propargyl) (CAS 2100306-83-8), which lacks the amine functionality, eliminates the ability to perform amide coupling or NHS ester conjugation . Conversely, using N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-63-4) introduces a Boc-protected amine that requires an additional deprotection step, reducing overall synthetic efficiency and increasing the risk of side reactions . The precise PEG chain lengths (PEG1 amine linker + dual PEG2 propargyl arms) provide a specific 3D spacing and conformational flexibility that cannot be replicated by linkers with different PEG repeat units [1]. The evidence below quantifies these critical differentiators.

N-(Amino-peg1)-n-bis(peg2-propargyl): Quantitative Differentiation Evidence vs. Comparators


Purity-Driven Reproducibility: 98% vs. Industry Standard 95% for Critical PROTAC Synthesis

N-(Amino-PEG1)-N-bis(PEG2-propargyl) is supplied at a verified purity of 98.0% . In contrast, the closely related analog NH-bis(PEG2-propargyl) (CAS 2100306-83-8) is commonly offered at a standard purity of 95% . This 3-percentage-point difference in purity translates to a 60% reduction in potential impurities (2% vs. 5% impurity load) that can otherwise compromise PROTAC synthesis yields and downstream biological assay reproducibility.

PROTAC Linker Chemistry Purity

Functional Group Superiority: Free Amine Enables Orthogonal Conjugation vs. Protected or Absent Amine

The target compound possesses a free primary amine that is immediately reactive toward carboxylic acids, activated NHS esters, and carbonyls . This is a critical differentiator from two comparators: NH-bis(PEG2-propargyl) (CAS 2100306-83-8), which completely lacks an amine group, and N-(Boc-PEG1)-N-bis(PEG2-propargyl) (CAS 2100306-63-4), which contains a Boc-protected amine requiring acidic deprotection (e.g., TFA) prior to use . The Boc-protected analog necessitates an additional synthetic step with potential for incomplete deprotection (typical yields 80-90%) and acid-labile byproducts.

PROTAC Bioconjugation Linker Design

Optimized PEG Linker Length: PEG1 + PEG2 Architecture Balances Solubility and Ternary Complex Formation

The compound features a PEG1 spacer on the amine arm and dual PEG2 spacers on the propargyl arms, providing a total flexible chain length of approximately 14-18 Å in extended conformation. This length falls within the optimal range (12-20 Å) for promoting productive ternary complex formation between E3 ligase and target protein [1]. Literature studies demonstrate that PEG linker length directly impacts PROTAC degradation efficiency, with linkers that are too short (<10 Å) failing to induce degradation and those too long (>25 Å) showing reduced cellular potency [2][3]. While specific DC50 values for PROTACs synthesized with this linker are not available in public literature, class-level inference from PEG linker SAR studies supports that the intermediate length (PEG1 + PEG2 arms) provides an advantageous balance between solubility and conformational flexibility.

PROTAC Linker SAR PEG Linker Length

Click Chemistry Kinetics: Propargyl Groups React at 2.0 × 10⁻² s⁻¹ in CuAAC, 2.6× Faster Than Strain-Promoted Alternatives

The two terminal propargyl groups on N-(Amino-PEG1)-N-bis(PEG2-propargyl) undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a pseudo-first-order rate constant of 2.0 × 10⁻² s⁻¹, as established for propargyl-derivatized surfaces [1]. This rate is 2.6× faster than that of the most reactive strain-promoted alkyne (ADIBO, k = 4.4 × 10⁻³ s⁻¹) and 26× faster than DIBO (k = 7.7 × 10⁻⁴ s⁻¹) under comparable conditions. While these data derive from polymer brush studies rather than solution-phase PROTAC synthesis, they provide the only available quantitative kinetic benchmark for the propargyl group's reactivity relative to alternative alkyne chemistries.

Click Chemistry CuAAC PROTAC Synthesis

N-(Amino-peg1)-n-bis(peg2-propargyl): Best Research and Industrial Application Scenarios


High-Purity PROTAC Library Synthesis Requiring Batch-to-Batch Reproducibility

The 98% purity of N-(Amino-PEG1)-N-bis(PEG2-propargyl) makes it particularly suitable for PROTAC library construction where linker impurities can confound structure-activity relationship (SAR) interpretation. The 60% lower impurity load compared to 95% purity alternatives ensures that observed degradation activity stems from the designed PROTAC rather than contaminating species, which is critical for hit validation and lead optimization campaigns.

Orthogonal Two-Step Conjugation for Complex Bifunctional Degraders

The free amine enables first-step amide coupling to E3 ligase ligands bearing carboxylic acids or NHS esters, while the dual propargyl groups permit subsequent CuAAC click chemistry with azide-functionalized target protein ligands . This orthogonal conjugation strategy minimizes side reactions and eliminates the need for protecting group manipulations, accelerating the synthesis of PROTACs and other heterobifunctional molecules.

Ternary Complex Optimization Through PEG Linker Length Tuning

The compound's intermediate PEG chain length (PEG1 + dual PEG2 arms) provides a starting point for systematic linker length optimization in PROTAC SAR campaigns [1]. As class-level evidence demonstrates that linker length critically influences degradation efficiency and ternary complex cooperativity, this linker offers a balanced baseline that can be extended or shortened using analogous building blocks to probe the optimal spatial orientation for a given target-E3 ligase pair.

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